The synthesis of Leucocin A-UAL 187 involves several steps:
The molecular weight of Leucocin A-UAL 187 has been determined to be approximately 3,930 Da, comprising a sequence of 37 amino acids .
The molecular structure of Leucocin A-UAL 187 is characterized by its unique amino acid sequence and structural features typical of bacteriocins:
Mass spectrometry has been utilized to confirm the molecular weight and structural integrity of Leucocin A-UAL 187, revealing insights into its stability and resistance to heat and low pH environments .
Leucocin A-UAL 187 undergoes various chemical reactions during its synthesis and purification processes:
These reactions are crucial for isolating the active form of Leucocin A-UAL 187 from complex biological mixtures.
The mechanism of action for Leucocin A-UAL 187 involves its ability to disrupt bacterial cell membranes, leading to cell death:
This mechanism underscores its potential as a natural preservative in food systems.
Leucocin A-UAL 187 exhibits several notable physical and chemical properties:
These properties make Leucocin A-UAL 187 an attractive candidate for use as a biopreservative in various food products.
Leucocin A-UAL 187 has several scientific uses, particularly in food technology:
Leucocin A-UAL 187 was first isolated and characterized in 1991 from Leuconostoc gelidum strain UAL 187, a lactic acid bacterium (LAB) recovered from vacuum-packaged meat. The bacteriocin was purified through a multi-step process involving ammonium sulfate or acid (pH 2.5) precipitation, hydrophobic interaction chromatography, gel filtration, and reversed-phase high-performance liquid chromatography (HPLC), achieving a 58% yield of the original activity [1] [4]. Molecular weight determination via mass spectrometry revealed a precise mass of 3,930.3 ± 0.4 Da, consistent with its 37-amino-acid composition (calculated molecular weight: 3,932.3 Da) [1]. Genetic analysis identified the structural gene within a 2.9-kb HpaII fragment of a 7.6-MDa plasmid harbored by the producer strain. DNA sequencing revealed an operon structure featuring a putative promoter, two open reading frames (ORFs), and a downstream terminator. The first ORF encodes a 61-amino-acid prepeptide consisting of a 24-residue N-terminal leader sequence and the 37-residue mature bacteriocin [1] [4].
Leuconostoc gelidum, including the UAL 187 strain, is a significant component of the microbiota in chilled, vacuum-packaged meat products. This ecological niche provides specific environmental conditions: anaerobic atmosphere, low temperature (typically 2-4°C), and reduced pH, which favor the growth of psychrotrophic lactic acid bacteria like L. gelidum [2] [8]. Within this ecosystem, L. gelidum UAL 187 competes with other bacteria, including spoilage organisms like sulfide-producing Lactobacillus sake strains and pathogens such as Listeria monocytogenes. The production of leucocin A confers a competitive advantage by inhibiting closely related bacteria and other Gram-positive competitors [5]. Research demonstrated that the wild-type, bacteriocin-producing (Bac+) L. gelidum UAL 187 strain could significantly delay spoilage caused by Lactobacillus sake 1218 in experimentally inoculated vacuum-packaged beef stored at 2°C. Coinoculation with the Bac+ wild-type strain delayed spoilage onset by up to 8 weeks, whereas isogenic Bac- variants (UAL187-13) or slowly growing Bac+ variants (UAL187-22) lacked this protective effect [5]. This highlights the ecological role of leucocin A production in microbial competition within the meat preservation environment.
Leucocin A-UAL 187 belongs to Class IIa bacteriocins, a subgroup defined by small (<10 kDa), heat-stable, non-lanthionine-containing peptides exhibiting strong anti-listerial activity [3] [6] [9]. Class IIa bacteriocins possess a highly conserved N-terminal region featuring the signature motif YGNGV (known as the "pediocin box"), followed by two cysteine residues forming a disulfide bond crucial for structure and function [3] [9]. Leucocin A contains this defining YGNGVXC motif (where X is any amino acid) in its N-terminal domain, confirming its classification within the pediocin-like subgroup [1] [3]. It shares key characteristics with other Class IIa members:
Table 1: Key Characteristics of Leucocin A-UAL 187 Within Class IIa Bacteriocins
Property | Leucocin A-UAL 187 | Typical Class IIa Traits |
---|---|---|
Molecular Weight | 3,930.3 Da | < 10 kDa |
Amino Acid Residues | 37 | 37-48 |
Defining N-terminal Motif | YGNGV | YGNGVXC (X = any amino acid) |
Post-translational Mods | None (except disulfide bond formation) | None (except disulfide bonds) |
Heat Stability | Stable | Stable |
Primary Target Activity | Anti-listerial, inhibits related LAB & spoilage | Strong anti-listerial activity |
Genetic Determinants | Plasmid-borne operon (lca operon) | Often plasmid-borne or chromosomal operons |
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